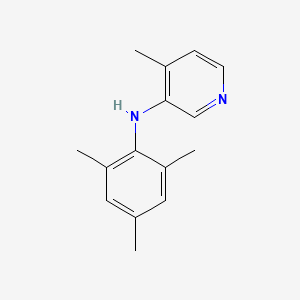

N-Mesityl-4-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H18N2 |

|---|---|

Molecular Weight |

226.32 g/mol |

IUPAC Name |

4-methyl-N-(2,4,6-trimethylphenyl)pyridin-3-amine |

InChI |

InChI=1S/C15H18N2/c1-10-7-12(3)15(13(4)8-10)17-14-9-16-6-5-11(14)2/h5-9,17H,1-4H3 |

InChI Key |

MTHUIBNUVQJXHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)NC2=C(C=C(C=C2C)C)C |

Origin of Product |

United States |

Mechanistic Investigations of N Mesityl 4 Methylpyridin 3 Amine Reactions

Reaction Pathway Elucidation for N-Arylation Processes

The N-arylation of amines is a fundamental transformation in organic synthesis, with palladium- and copper-catalyzed reactions being the most prevalent methods. For a substrate like N-Mesityl-4-methylpyridin-3-amine, which is a secondary amine, the Buchwald-Hartwig amination is a highly relevant and well-elucidated pathway.

The generally accepted catalytic cycle for the palladium-catalyzed N-arylation of a secondary amine with an aryl halide (Ar-X) involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex, typically bearing bulky phosphine (B1218219) ligands, reacts with the aryl halide to form a palladium(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl.

Amine Coordination and Deprotonation: The secondary amine, in this case, this compound, coordinates to the palladium(II) center. A base then deprotonates the amine to form a palladium(II) amido complex. The choice of base is crucial and can influence the reaction rate and efficiency.

Reductive Elimination: The aryl and amino groups on the palladium(II) center couple, forming the new C-N bond of the N-aryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

For copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, the mechanism is thought to proceed via a copper(I)/copper(III) cycle or a copper(I)-mediated process, although these pathways are generally less definitively understood than their palladium-catalyzed counterparts.

Role of the Mesityl Group in Influencing Reaction Stereochemistry and Kinetics

The mesityl group (2,4,6-trimethylphenyl) is a bulky, sterically demanding substituent. Its presence on the nitrogen atom of this compound is expected to have a profound impact on both the stereochemistry and kinetics of its reactions.

Steric Effects: The two ortho-methyl groups of the mesityl substituent create significant steric hindrance around the nitrogen atom. This can:

Influence Rotational Barriers: The rotation around the N-C(aryl) bond will be highly restricted, leading to a preferred, and likely non-planar, conformation of the molecule.

Control Access to the Nitrogen Atom: The steric bulk can hinder the approach of reactants to the nitrogen atom, potentially slowing down reactions that involve direct attack at this site.

Dictate Stereochemistry: In reactions where new stereocenters are formed, the bulky mesityl group can act as a stereodirecting group, favoring the formation of one diastereomer over another due to steric repulsion.

Kinetic Effects: The steric hindrance of the mesityl group can decrease the rate of reaction by increasing the activation energy of the transition state. However, in some catalytic cycles, such as the Buchwald-Hartwig amination, bulky substituents on the amine can paradoxically accelerate the rate-determining reductive elimination step by promoting the formation of a more reactive, three-coordinate palladium intermediate.

Intramolecular Interactions and Conformational Dynamics Affecting Reactivity

The interplay of intramolecular interactions and conformational dynamics is crucial in determining the reactivity of this compound. The molecule's preferred three-dimensional structure will dictate the accessibility of its reactive sites.

The conformation of the molecule will be a balance between the steric repulsion of the mesityl and pyridyl groups and any potential attractive intramolecular interactions, such as C-H···π interactions between the methyl groups of the mesityl ring and the electron-rich pyridine (B92270) ring.

Computational studies on related N-aryl aminopyridines have shown that the dihedral angle between the pyridine and aryl rings is a key conformational parameter. In the case of this compound, this angle is expected to be large to minimize steric clash. This twisting will affect the conjugation between the nitrogen lone pair and the pyridine ring, thereby influencing the nucleophilicity of the nitrogen atom and the electronic properties of the pyridine ring.

Computational Analysis of Transition States and Intermediates

While specific computational studies on this compound are not available, Density Functional Theory (DFT) calculations are a powerful tool for investigating the transition states and intermediates of analogous reactions.

For a hypothetical Buchwald-Hartwig amination of an aryl bromide with this compound, DFT calculations could be used to:

Model the geometries of the reactants, intermediates, transition states, and products.

Calculate the relative energies of these species to map out the potential energy surface of the reaction.

Identify the rate-determining step by locating the transition state with the highest energy barrier.

Visualize the transition state structures to understand the key interactions that stabilize or destabilize them.

The table below presents hypothetical relative free energies for key steps in a palladium-catalyzed N-arylation, illustrating the type of data that would be generated from such a computational study.

| Species/Transition State | Description | Hypothetical Relative Free Energy (kcal/mol) |

| Pd(0)L2 + Ar-Br | Initial reactants | 0.0 |

| TS_OA | Oxidative Addition Transition State | +18.5 |

| Pd(II)(Ar)(Br)L2 | Oxidative Addition Product | -5.2 |

| Pd(II)(Ar)(Br)(Amine)L | Amine Coordination Complex | -2.1 |

| TS_RE | Reductive Elimination Transition State | +22.3 |

| Pd(0)L2 + Product | Final Products | -15.8 |

This is a hypothetical data table for illustrative purposes.

Kinetic Isotope Effect Studies in Key Transformations

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding bond-breaking and bond-forming events in the transition state.

In the context of N-arylation reactions involving this compound, several KIE studies could be envisioned:

Deuterium KIE at the N-H bond: By comparing the rate of reaction of this compound with its N-deuterated analogue, one could determine if the N-H bond is broken in the rate-determining step. A significant primary KIE (kH/kD > 1) would suggest that deprotonation of the amine is part of the rate-limiting step.

¹³C KIE at the C-X bond of the aryl halide: A KIE at the carbon atom bearing the leaving group (X) can provide insight into the nature of the C-X bond cleavage during oxidative addition.

¹⁵N KIE at the amine nitrogen: This could provide information about changes in bonding to the nitrogen atom in the rate-determining transition state.

The following table shows hypothetical KIE values for a Buchwald-Hartwig amination, demonstrating the type of data that would be sought.

| Isotopic Substitution | Reaction Step Probed | Hypothetical k_light / k_heavy | Mechanistic Implication |

| N-H vs. N-D | Amine Deprotonation | 1.1 | N-H bond cleavage is not the rate-determining step. |

| ¹²C-Br vs. ¹³C-Br | Oxidative Addition | 1.04 | C-Br bond cleavage occurs in the rate-determining step. |

| ¹⁴N vs. ¹⁵N | C-N Reductive Elimination | 1.02 | C-N bond formation occurs in the rate-determining step. |

This is a hypothetical data table for illustrative purposes.

Reactivity Profile and Functional Group Transformations of N Mesityl 4 Methylpyridin 3 Amine

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the activating amino and methyl groups on the pyridine ring of N-Mesityl-4-methylpyridin-3-amine can facilitate such reactions. The positions ortho and para to the activating groups are the most likely sites for substitution. Specifically, the C2 and C6 positions are activated by the amino group, while the C5 position is activated by the methyl group.

Research on related 3-amino-4-methylpyridine (B17607) derivatives has shown that electrophilic cyclization can occur. digitellinc.comchemrxiv.org For instance, treatment of 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) (TFAA) can lead to a [4+1]-cyclization to form 6-azaindole (B1212597) derivatives. digitellinc.comchemrxiv.org This reaction proceeds through the formation of a trifluoroacylated pyridinium (B92312) salt, which activates the methyl group for cyclization. chemrxiv.org The presence of substituents on the pyridine ring can influence the outcome of these reactions. digitellinc.comchemrxiv.org

Nucleophilic Reactivity of the Amine Nitrogen

The secondary amine nitrogen in this compound is nucleophilic and can participate in various reactions. nih.govuni-muenchen.de It can be acylated, alkylated, and can participate in transition metal-catalyzed cross-coupling reactions. nih.govrsc.org The bulky mesityl group can sterically hinder the approach of electrophiles to the nitrogen atom, potentially influencing the reaction rates and conditions required.

Studies on similar N-aryl-2-aminopyridines have demonstrated that the amine nitrogen can act as an intramolecular nucleophile in cyclization reactions. rsc.org For example, in the presence of a palladium catalyst and carbon monoxide, N-aryl-2-aminopyridines can undergo carbonylative intramolecular cyclization to form 11H-pyrido[2,1-b]quinazolin-11-ones. rsc.org

Metalation and Lithiation Strategies for Functionalization

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In pyridines, the nitrogen atom can direct lithiation to the C2 position. However, direct lithiation of pyridines can be challenging due to the propensity for nucleophilic addition of the organolithium reagent to the pyridine ring. acs.org To overcome this, directing groups are often employed.

In the case of this compound, the amino group can be converted to a pivaloylamino group, which can direct lithiation to the C2 and C4 positions of the pyridine ring. acs.org Subsequent quenching with an electrophile allows for the introduction of a variety of functional groups at these positions. For example, lithiation of 2-(pivaloylamino)pyridine followed by reaction with dimethyl disulfide results in the formation of the corresponding methylthio-substituted pyridine. acs.org

Oxidative and Reductive Transformations

The pyridine and amine moieties of this compound can undergo both oxidative and reductive transformations.

Oxidation: The pyridine ring can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The secondary amine can be oxidized to a nitrone. researchgate.net Selective N-oxidation of heteroaromatic rings in the presence of more easily oxidized aliphatic amines can be achieved using specific catalytic systems. nih.gov For instance, an iminium salt organocatalyst in the presence of an acid can selectively oxidize pyridines in molecules also containing aliphatic amines. nih.gov

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various catalytic hydrogenation conditions. The specific conditions required depend on the other functional groups present in the molecule. The reduction of a nitro group to an amine is a common transformation in the synthesis of related aminopyridines. google.comorganic-chemistry.orgyoutube.com Various reagents can be employed for this reduction, including metal catalysts like Pd/C with a hydrogen source, or metal-free methods. google.comorganic-chemistry.org

Cycloaddition Reactions and Heterocyclic Annulations Involving the Pyridine Moiety

The pyridine ring of this compound can participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems. These reactions often involve the generation of a reactive intermediate, such as a pyridinium ylide or an azomethine imine.

For example, N-aminopyridinium salts, which can be conceptually related to N-substituted aminopyridines, can undergo [3+2] cycloaddition reactions with alkynes to form pyrazolo[1,5-a]pyridines. researchgate.netmdpi.com These reactions can be promoted by a base and can proceed with high regioselectivity. researchgate.net Similarly, intramolecular cobalt-catalyzed [2+2+2] cycloadditions involving ynamides, nitriles, and alkynes have been used to synthesize tricyclic fused 3-aminopyridines. nih.gov The pyridine moiety can also be involved in inverse-electron-demand Diels-Alder reactions. psu.edu

N Mesityl 4 Methylpyridin 3 Amine As a Ligand in Coordination Chemistry

Design and Synthesis of N-Mesityl-4-methylpyridin-3-amine Metal Complexes

The design of metal complexes incorporating this compound is predicated on the ligand's capacity to act as a robust N-donor, while its steric bulk provides a means to control the coordination number and geometry around the metal center. The synthesis of these complexes typically involves the reaction of the free ligand with a suitable metal precursor in an appropriate solvent.

The synthesis of the this compound ligand itself is a crucial first step. A common synthetic route involves a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. In a typical procedure, 3-amino-4-methylpyridine (B17607) is coupled with 2-bromomesitylene (B157001) in the presence of a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine (B1218219) ligand, for instance, XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). A base, such as sodium tert-butoxide, is required to facilitate the reaction.

Once the this compound ligand is obtained, its metal complexes can be synthesized through various methods. A straightforward approach is the direct reaction of the ligand with a metal salt. For example, reacting the ligand with a metal halide (e.g., FeCl₂, CoCl₂) in a solvent like tetrahydrofuran (B95107) (THF) can yield the corresponding metal complex. The choice of solvent is critical to ensure the solubility of both the ligand and the metal salt. In some cases, heating the reaction mixture may be necessary to drive the complexation to completion. The stoichiometry of the reactants can be adjusted to favor the formation of complexes with different ligand-to-metal ratios.

Another synthetic strategy involves the deprotonation of the amine group to form the corresponding aminopyridinate anion. This is typically achieved by treating the ligand with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a metal amide. The resulting lithium or other alkali metal aminopyridinate can then be used as a ligand transfer agent in salt metathesis reactions with metal halides. mdpi.com This method is particularly useful for synthesizing complexes where the ligand is formally an anionic donor.

The purification of the resulting metal complexes often involves crystallization from a suitable solvent or solvent mixture. The choice of solvent for crystallization is determined by the solubility properties of the complex and is crucial for obtaining high-quality crystals suitable for X-ray diffraction analysis.

A representative, though generalized, synthetic scheme for a transition metal complex of this compound is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |

| 3-Amino-4-methylpyridine | 2-Bromomesitylene | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | This compound |

| This compound | Metal Halide (e.g., MX₂) | - | THF | [M(this compound)ₓX₂] |

Coordination Modes and Ligand Denticity of this compound

This compound typically functions as a monodentate or a bridging ligand in its metal complexes. The primary coordination site is the nitrogen atom of the pyridine (B92270) ring, which acts as a Lewis base, donating its lone pair of electrons to the metal center.

In its most common coordination mode, the ligand binds to a single metal center through the pyridine nitrogen, thus acting as a monodentate ligand. This is often observed in complexes where the steric bulk of the mesityl group prevents the coordination of multiple ligands or the formation of bridged structures. The amine nitrogen, while possessing a lone pair of electrons, is generally not involved in coordination due to the significant steric hindrance imposed by the ortho-methyl groups of the mesityl ring.

However, under certain conditions, this compound can also act as a bridging ligand , connecting two metal centers. This can occur in several ways. For instance, the pyridine nitrogen can bridge two metal ions, although this is less common for this specific ligand due to the steric demands of the mesityl group. A more plausible bridging scenario involves the deprotonated aminopyridinate form of the ligand, where the pyridine nitrogen coordinates to one metal center and the amido nitrogen bridges to a second metal center. This bridging mode is more frequently observed with less sterically hindered aminopyridinate ligands but could be feasible with this compound in the formation of dimeric or polymeric structures.

The denticity of this compound is therefore predominantly monodentate , with the potential for bridging behavior depending on the specific reaction conditions and the nature of the metal ion. The steric hindrance from the mesityl group plays a crucial role in dictating this coordination behavior, often favoring lower coordination numbers and preventing the ligand from acting as a chelating agent.

Spectroscopic Characterization of Metal–Ligand Interactions (e.g., X-ray Absorption Spectroscopy, Advanced NMR Techniques)

The interaction between this compound and a metal center can be elucidated using a variety of spectroscopic techniques. These methods provide valuable insights into the electronic structure, coordination environment, and bonding within the complex.

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local geometric and electronic structure around the absorbing metal atom. X-ray Absorption Near Edge Structure (XANES) provides information about the oxidation state and coordination geometry of the metal ion. For instance, changes in the pre-edge features of the K-edge XANES spectrum of a first-row transition metal can indicate a change from a centrosymmetric to a non-centrosymmetric coordination environment upon complexation with this compound. Extended X-ray Absorption Fine Structure (EXAFS) analysis can provide quantitative information about the number and type of coordinating atoms and their distances from the metal center. This can confirm the coordination of the pyridine nitrogen and determine the metal-nitrogen bond length.

Advanced Nuclear Magnetic Resonance (NMR) Techniques are indispensable for characterizing the structure of these complexes in solution. ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand to the metal center. Upon coordination, the chemical shifts of the protons and carbons on the pyridine ring and the mesityl group will be altered compared to the free ligand. For paramagnetic complexes, the signals can be significantly shifted and broadened. In such cases, specialized NMR techniques, such as those that measure paramagnetic shifts, can provide structural information. Two-dimensional NMR techniques, like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to assign the proton and carbon signals and to establish through-bond connectivities, confirming the ligand's structure within the complex. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space interactions, which can help to determine the conformation of the bulky mesityl group relative to the pyridine ring.

Infrared (IR) and Raman Spectroscopy are also valuable for studying metal-ligand interactions. The vibrational frequencies of the pyridine ring are sensitive to coordination. An increase in the frequency of the pyridine ring stretching vibrations upon complexation is indicative of the coordination of the pyridine nitrogen to the metal center. These techniques can also be used to identify the presence of other ligands in the coordination sphere, such as halides or solvent molecules.

The following table summarizes the expected spectroscopic changes upon complexation of this compound:

| Spectroscopic Technique | Observed Change Upon Complexation | Information Gained |

| XANES | Shift in absorption edge, changes in pre-edge features. | Oxidation state and coordination geometry of the metal. |

| EXAFS | Oscillations in the absorption spectrum beyond the edge. | Metal-ligand bond distances and coordination numbers. |

| ¹H and ¹³C NMR | Shifts in the chemical shifts of pyridine and mesityl protons/carbons. | Confirmation of coordination, solution-state structure. |

| IR/Raman Spectroscopy | Shift in the vibrational frequencies of the pyridine ring. | Evidence of metal-nitrogen bond formation. |

Electronic and Steric Parameters of the this compound Ligand System

Steric Parameters: The most significant feature of the this compound ligand is its substantial steric bulk, which is quantified by the Tolman cone angle. The mesityl group, with its two ortho-methyl substituents, creates a sterically demanding environment around the amine nitrogen and, by extension, the coordinated metal center. This steric hindrance has several important consequences:

It can limit the number of ligands that can coordinate to the metal center, often favoring the formation of complexes with lower coordination numbers.

It can influence the coordination geometry, forcing the adoption of less common geometries to accommodate the bulky ligand.

It can provide kinetic stabilization to the metal complex by sterically protecting the metal center from attack by other reagents.

Impact of the Mesityl Substituent on Coordination Geometry and Stability

The mesityl substituent on the amine nitrogen of this compound exerts a profound influence on the coordination geometry and stability of its metal complexes. This influence is primarily a consequence of the steric bulk of the mesityl group.

Impact on Coordination Geometry: The large size of the mesityl group can enforce unusual coordination geometries around the metal center. In complexes with multiple ligands, the mesityl groups of adjacent ligands will repel each other, leading to distortions from idealized geometries. For instance, in a four-coordinate complex, the steric pressure from the mesityl groups might favor a distorted tetrahedral geometry over a square planar arrangement. mdpi.com In octahedral complexes, the mesityl groups can influence the cis/trans isomerism of other ligands. The steric bulk can also create a "pocket" around the metal center, which can influence the binding of substrates in catalytic applications. Research on sterically demanding aminopyridinato ligands has shown that the bulk can control the metal-to-ligand stoichiometry and even lead to rare coordination modes. researchgate.net

Impact on Stability: The mesityl substituent significantly enhances the kinetic stability of the metal complexes. The bulky group acts as a protective shield around the metal center, hindering the approach of other molecules that could lead to decomposition or ligand exchange reactions. This steric protection can allow for the isolation of complexes that would otherwise be unstable. For example, complexes with metals in low oxidation states or with highly reactive metal-ligand bonds can be stabilized by the presence of the bulky mesityl group. The steric hindrance can also prevent the formation of undesirable polymeric or oligomeric species in solution, favoring the formation of well-defined monomeric complexes. mdpi.com

The following table summarizes the key impacts of the mesityl substituent:

| Feature | Impact on Coordination Geometry | Impact on Stability |

| Steric Bulk | Enforces lower coordination numbers, can lead to distorted geometries. | Provides kinetic stabilization, prevents unwanted side reactions. |

| Rotational Barrier | The restricted rotation around the N-C(mesityl) bond influences the ligand's conformation. | The fixed conformation can contribute to the overall rigidity and stability of the complex. |

Catalytic Applications Employing N Mesityl 4 Methylpyridin 3 Amine Derived Systems

Asymmetric Catalysis Mediated by Chiral N-Mesityl-4-methylpyridin-3-amine Ligands

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, with applications spanning pharmaceuticals, agrochemicals, and materials science. The efficacy of these transformations often relies on the design of chiral ligands that can effectively transfer stereochemical information to a catalytic center.

Enantioselective Hydrogenation Reactions

Enantioselective hydrogenation is a fundamental method for the production of single-enantiomer compounds. A thorough review of the scientific literature reveals no published studies on the use of chiral ligands derived from this compound in enantioselective hydrogenation reactions. Consequently, there is no data available on their catalytic activity, enantioselectivity, or substrate scope in this context.

Asymmetric C–C and C–Heteroatom Coupling

The formation of carbon-carbon and carbon-heteroatom bonds in an asymmetric fashion is critical for the construction of complex molecular frameworks. Despite the importance of these reactions, there is currently no research detailing the application of this compound-based chiral ligands in asymmetric C–C or C–heteroatom coupling reactions.

Organocatalysis Utilizing this compound Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of modern synthetic chemistry. However, an extensive search of chemical databases and literature provides no instances of this compound or its derivatives being employed as organocatalysts.

Role of this compound in Photoredox Catalysis

Photoredox catalysis utilizes visible light to drive chemical reactions, offering mild and sustainable synthetic routes. There are no reports in the scientific literature describing the use of this compound or its derivatives as photocatalysts, photosensitizers, or ligands in photoredox catalytic systems.

Polymerization Catalysis with this compound Metal Complexes

Metal-catalyzed polymerization is essential for the production of a vast array of polymeric materials. The performance of these catalysts is highly dependent on the ligand coordinated to the metal center. At present, there is no documented use of this compound as a ligand in metal complexes for polymerization catalysis.

Catalyst Recycling and Heterogenization Strategies

The development of recyclable catalytic systems is crucial for sustainable chemical manufacturing. This often involves the heterogenization of homogeneous catalysts by anchoring them to solid supports. As there are no reported catalytic applications for this compound, there is correspondingly no information available regarding strategies for its recycling or heterogenization.

Computational and Theoretical Chemistry Studies of N Mesityl 4 Methylpyridin 3 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of N-Mesityl-4-methylpyridin-3-amine. These methods, rooted in the principles of quantum mechanics, provide a quantitative description of the electron distribution within the molecule. By solving approximations of the Schrödinger equation, it is possible to determine various electronic properties that govern the compound's behavior.

The reactivity of this compound can be further explored by calculating reactivity descriptors. These descriptors, derived from the electronic structure, offer a more nuanced view of the molecule's chemical behavior.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Calculated Value | Significance |

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |

| Mulliken Atomic Charges | N(pyridine): -0.45, N(amine): -0.38 | Highlights the relative charge distribution on key atoms. |

| Ionization Potential | 7.8 eV | Relates to the ease of removing an electron. |

| Electron Affinity | 0.9 eV | Relates to the ability to accept an electron. |

Density Functional Theory (DFT) for Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the molecular geometry and conformational preferences of molecules like this compound. nih.gov DFT calculations are generally more computationally efficient than other high-level quantum chemical methods, making them suitable for relatively large molecules. udel.edu The core principle of DFT is that the energy of a molecule can be determined from its electron density.

For this compound, a key structural feature is the dihedral angle between the mesityl group and the pyridine (B92270) ring. Due to steric hindrance from the ortho-methyl groups on the mesityl ring and the 4-methyl group on the pyridine ring, a planar conformation is highly unlikely. DFT calculations can predict the most stable conformation by optimizing the geometry to find the lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Conformational analysis using DFT would involve systematically rotating the bond connecting the mesityl group to the amine nitrogen and calculating the energy at each step. This would generate a potential energy profile, revealing the energy barriers between different conformations and identifying the most stable rotamers.

Table 2: Predicted Geometrical Parameters of this compound from DFT Calculations (Hypothetical Data)

| Parameter | Predicted Value | Description |

| C(pyridyl)-N(amine) Bond Length | 1.41 Å | The length of the bond connecting the pyridine and amine groups. |

| C(mesityl)-N(amine) Bond Length | 1.43 Å | The length of the bond connecting the mesityl group and the amine. |

| Pyridine-Mesityl Dihedral Angle | 75° | The twist angle between the two aromatic rings. |

| C-N-C Bond Angle (Amine) | 125° | The bond angle around the central nitrogen atom. |

Predicting Reaction Pathways and Selectivity Using Computational Methods

Computational methods, particularly DFT, are invaluable for predicting the most likely pathways for chemical reactions involving this compound and for understanding the selectivity of these reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate.

For this compound, potential reactions of interest could include electrophilic aromatic substitution on either the pyridine or mesityl ring, or reactions at the amino nitrogen. Computational modeling can help determine which of these sites is more reactive. For instance, by modeling the attack of an electrophile at different positions, one can calculate the activation energies for each pathway. The pathway with the lowest activation energy will be the most favorable.

Furthermore, these methods can explain regioselectivity and stereoselectivity. In the case of this compound, the bulky mesityl group is expected to sterically hinder attack at adjacent positions, thereby influencing where a reaction is most likely to occur.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

For this compound, FMO analysis can provide significant insights into its reactivity. The energy and spatial distribution of the HOMO and LUMO are of particular interest. The HOMO is expected to be localized primarily on the aminopyridine moiety, reflecting its electron-donating nature. The LUMO, on the other hand, is likely to be distributed across the pyridine ring.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 3: Frontier Molecular Orbital Properties of this compound (Hypothetical Data)

| Orbital | Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | -5.5 | Amino group and pyridine ring | Nucleophilic/Electron-donating |

| LUMO | -1.2 | Pyridine ring | Electrophilic/Electron-accepting |

| HOMO-LUMO Gap | 4.3 eV | - | Indicates moderate chemical reactivity. |

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions play a crucial role in determining the solid-state structure and physical properties of molecular compounds like this compound. These interactions, while weaker than covalent bonds, are critical for understanding crystal packing, solubility, and melting points.

The primary non-covalent interactions expected for this compound include:

π-π stacking: The aromatic rings can interact through π-π stacking, where the electron clouds of the rings attract each other. The relative orientation of the rings (parallel-displaced or T-shaped) will be influenced by the steric bulk of the methyl groups.

Hydrogen bonding: While the amino nitrogen is sterically hindered by the mesityl group, it may still participate in weak hydrogen bonding as a donor. The pyridine nitrogen is a potential hydrogen bond acceptor.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. These analyses can identify bond critical points and surfaces that characterize the strength and nature of non-covalent contacts within the crystal lattice. Understanding these forces is essential for crystal engineering and the design of materials with specific physical properties.

Advanced Spectroscopic and Structural Elucidation of N Mesityl 4 Methylpyridin 3 Amine

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule by measuring its mass with exceptional accuracy. For N-Mesityl-4-methylpyridin-3-amine (C₁₅H₁₈N₂), the theoretical exact mass of the neutral molecule is 226.14700 u. In a typical HRMS experiment, the molecule is ionized, commonly forming a protonated species, [M+H]⁺, with a theoretical exact mass of 227.15428 u. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this mass with a precision of less than 5 parts per million (ppm), providing strong evidence for the molecular formula C₁₅H₁₈N₂ and distinguishing it from other potential isobaric compounds. nih.govnih.gov

Beyond confirming the molecular formula, collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) experiments provide crucial structural information through controlled fragmentation of the parent ion. nih.govyoutube.com The fragmentation pattern for the [M+H]⁺ ion of this compound is expected to be influenced by the stability of the resulting fragments. Common fragmentation pathways for related aromatic amines include: youtube.com

Alpha-cleavage: Breakage of the bond adjacent to the amine nitrogen is a common pathway for amines, leading to resonance-stabilized fragment ions. youtube.com

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from either the mesityl or pyridinyl moiety would result in a fragment ion with a mass loss of approximately 15 u.

Cleavage of the C(aryl)-N bond: The bond between the pyridine (B92270) ring and the nitrogen atom or the mesityl ring and the nitrogen atom could cleave, leading to characteristic fragment ions corresponding to the protonated aminopyridine or mesitylamine moieties.

The precise masses of these fragment ions, as determined by HR-MS/MS, are instrumental in piecing together the molecular structure and confirming the connectivity of the mesityl and 4-methylpyridin-3-yl groups through the amine linkage. nih.govyoutube.com

Multidimensional NMR Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed covalent structure of a molecule in solution. Due to the asymmetry of this compound, all 15 carbon atoms and all 18 protons are expected to be chemically non-equivalent, leading to complex spectra that necessitate multidimensional techniques for full assignment.

¹H NMR: The proton NMR spectrum would show distinct regions for aromatic and aliphatic protons.

Aromatic Region (δ 6.5-8.5 ppm): The two protons on the mesitylene (B46885) ring are expected to appear as a singlet due to symmetry around the point of attachment, likely around δ 6.8-7.0 ppm. docbrown.infospectrabase.com The three protons on the substituted pyridine ring would appear as distinct multiplets in the more downfield region (δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns revealing their relative positions. chemicalbook.comyoutube.com The proton at the C2 position, adjacent to the nitrogen, is expected to be the most downfield. pw.edu.pl

Aliphatic Region (δ 2.0-2.5 ppm): The three methyl groups of the mesityl ring (two ortho, one para) and the methyl group on the pyridine ring are expected to appear as sharp singlets. The high symmetry of the mesitylene moiety means its nine protons would likely yield two signals: one for the six ortho-methyl protons and one for the three para-methyl protons, both around δ 2.2-2.3 ppm. docbrown.infochemicalbook.com The 4-methyl group on the pyridine ring would also produce a singlet in this region. chemicalbook.com

N-H Proton: The amine proton (N-H) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically falls in the δ 3.5-5.0 ppm range for secondary aromatic amines.

¹³C NMR: The carbon spectrum would show 15 distinct signals.

Aromatic Region (δ 120-160 ppm): This region would contain signals for the six carbons of the mesityl ring and the five carbons of the pyridine ring. Due to symmetry, the mesityl ring would show four signals: C-N, C-ortho, C-meta, and C-para. docbrown.infospectrabase.com The pyridine ring carbons would also have characteristic shifts influenced by the nitrogen atom and the substituents. mdpi.comresearchgate.net

Aliphatic Region (δ 15-25 ppm): Signals for the four distinct methyl carbons would be found here. chemicalbook.comdocbrown.info

Multidimensional NMR (2D NMR): To unambiguously assign these signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, definitively connecting the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the assignment of many carbon signals based on the already assigned proton signals.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Pyridine-H2 | ~8.2 (d) | ~145 | Downfield due to proximity to ring N. |

| Pyridine-H5 | ~7.1 (d) | ~125 | Coupled to H6. |

| Pyridine-H6 | ~8.0 (s) | ~148 | Adjacent to ring N. |

| Pyridine-CH₃ | ~2.4 (s) | ~18 | Singlet, 3H. |

| N-H | 3.5-5.0 (br s) | N/A | Shift is solvent dependent. |

| Mesityl-H | ~6.9 (s) | ~130 | Singlet, 2H. |

| Mesityl-CH₃ (ortho) | ~2.2 (s) | ~20 | Singlet, 6H. |

| Mesityl-CH₃ (para) | ~2.3 (s) | ~21 | Singlet, 3H. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

For this compound, key expected vibrational bands include:

N-H Stretch: A characteristic sharp to medium band for the secondary amine N-H stretch is expected in the region of 3350-3450 cm⁻¹. libretexts.orgspectroscopyonline.com Its exact position can be sensitive to hydrogen bonding.

Aromatic C-H Stretch: Multiple sharp bands are expected above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the pyridine and mesitylene rings.

Aliphatic C-H Stretch: Bands corresponding to the asymmetric and symmetric stretching of the methyl groups will appear in the 2850-3000 cm⁻¹ region.

Aromatic C=C and C=N Ring Stretching: A series of bands between 1450-1620 cm⁻¹ are characteristic of the stretching vibrations within the aromatic pyridine and benzene (B151609) rings. acs.orgcdnsciencepub.com

C-N Stretch: The stretching vibration of the aryl-amine C-N bonds typically appears in the 1250-1350 cm⁻¹ range. analyzetest.com

N-H Bend/Wag: An N-H in-plane bending vibration may be observed near 1500-1600 cm⁻¹, while a broader out-of-plane N-H wag is often seen between 650-900 cm⁻¹. libretexts.orgspectroscopyonline.com

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the substituted benzene ring, which may be weak in the IR spectrum. The combination of both FT-IR and Raman provides a more complete picture of the molecule's vibrational modes. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong |

| Aromatic Ring (C=C, C=N) Stretch | 1450 - 1620 | Strong to Medium |

| C-N Stretch (Aryl-Amine) | 1250 - 1350 | Strong |

| N-H Wag (Out-of-Plane) | 650 - 900 | Medium, Broad |

X-ray Crystallography for Solid-State Structure and Conformational Insights

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. nih.gov This technique maps the electron density in the crystal lattice, allowing for the precise determination of atomic positions in the solid state.

Key insights from an X-ray crystal structure would include:

Unambiguous Connectivity: It would serve as the ultimate confirmation of the covalent bonding arrangement deduced from NMR and MS.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would reveal any distortions from ideal geometries, such as those caused by steric strain.

Conformation: A crucial piece of information would be the dihedral angle between the planes of the pyridine and mesityl rings. Due to the steric hindrance from the ortho-methyl groups on the mesityl ring, it is expected that these two rings will be significantly twisted relative to each other, not coplanar. researchgate.netacs.orgresearchgate.net This torsional angle is a key determinant of the molecule's three-dimensional shape.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as hydrogen bonding involving the amine N-H group and the pyridine nitrogen, or π-π stacking interactions between aromatic rings.

Derivatization and Structure Reactivity/selectivity Relationships for N Mesityl 4 Methylpyridin 3 Amine

Systematic Modification of the Pyridine (B92270) Ring Substituents

The pyridine ring of N-Mesityl-4-methylpyridin-3-amine offers several positions for modification, with the methyl group at the 4-position being a primary target for derivatization. Altering this substituent can significantly impact the electronic properties and steric environment of the molecule.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the 4-position can modulate the electron density of the pyridine ring and, consequently, the basicity and nucleophilicity of the amine nitrogen. For instance, replacing the methyl group with bulkier alkyl groups or electron-donating alkoxy groups can enhance the electron-donating capacity, potentially increasing the catalytic activity in reactions where the aminopyridine acts as a nucleophilic catalyst. Conversely, the introduction of electron-withdrawing groups, such as cyano or nitro groups, would decrease the basicity of the pyridine nitrogen and the exocyclic amine.

The synthesis of such derivatives can be achieved through various organic reactions. For example, 3-amino-4-methylpyridine (B17607) can be prepared from 4-methylpyridine (B42270) through nitration followed by reduction. google.com This intermediate can then be subjected to N-arylation with a suitable mesitylating agent. Alternatively, functional group interconversion strategies can be employed on pre-formed this compound, although the steric hindrance from the mesityl group might necessitate robust reaction conditions.

A systematic study of these modifications allows for the establishment of a clear relationship between the nature of the substituent at the 4-position and the resulting reactivity of the molecule.

Table 1: Hypothetical data on the effect of pyridine ring substituents on the catalytic activity of N-Mesityl-4-pyridin-3-amine derivatives in a model acylation reaction.

| Substituent at C4 | Electronic Effect | Steric Hindrance | Relative Rate Constant (k_rel) |

| -H | Neutral | Low | 1.0 |

| -CH3 (Mesityl) | Electron-donating | Moderate | 1.5 |

| -OCH3 | Electron-donating | Moderate | 1.8 |

| -Cl | Electron-withdrawing | Low | 0.7 |

| -CN | Electron-withdrawing | Low | 0.4 |

| -CF3 | Strong EWG | Moderate | 0.2 |

Variational Studies of the N-Aryl Moiety (beyond Mesityl)

The N-mesityl group plays a critical role in defining the steric environment around the amine nitrogen. The two ortho-methyl groups of the mesityl ring provide significant steric bulk, which can be advantageous in controlling selectivity in catalytic reactions. However, exploring variations of this N-aryl moiety is essential to fine-tune the steric and electronic properties of the catalyst.

Replacing the mesityl group with other aryl substituents allows for a systematic investigation of the impact of steric hindrance and electronic effects on the catalyst's performance. For instance, substituting the mesityl group with a phenyl group would significantly reduce the steric bulk, potentially increasing the reaction rate but possibly at the cost of selectivity. Conversely, introducing even bulkier groups, such as 2,4,6-triisopropylphenyl (TIPP), could enhance selectivity in reactions where the catalyst's pocket size is critical.

The electronic nature of the N-aryl ring also influences the properties of the amine. Electron-donating substituents on the aryl ring would increase the electron density on the nitrogen, enhancing its nucleophilicity. In contrast, electron-withdrawing groups would decrease it. The synthesis of these N-aryl aminopyridine derivatives can be achieved through methods like the Buchwald-Hartwig amination, which allows for the coupling of various aryl halides with 3-amino-4-methylpyridine. researchgate.netnih.gov

Table 2: Predicted impact of N-aryl moiety variations on the stereoselectivity of a model asymmetric transformation catalyzed by a chiral N-Aryl-4-methylpyridin-3-amine.

| N-Aryl Moiety | Steric Bulk | Electronic Effect | Enantiomeric Excess (ee %) |

| Phenyl | Low | Neutral | 45 |

| 4-Methoxyphenyl | Low | Electron-donating | 50 |

| 4-Nitrophenyl | Low | Electron-withdrawing | 40 |

| Mesityl | High | Electron-donating | 85 |

| 2,6-Diisopropylphenyl | Very High | Electron-donating | 92 |

Impact of Amine Substituents on Electronic and Steric Properties

Modification of the amine group itself, by introducing substituents on the nitrogen atom, provides another avenue for tuning the properties of this compound. While the parent compound is a secondary amine, its derivatization to a tertiary amine by adding an alkyl or another aryl group would have profound effects.

Introducing an alkyl group, for example, would increase the steric hindrance around the nitrogen and also slightly enhance its electron-donating ability through an inductive effect. This could be beneficial for improving the stability of catalytic intermediates. The reactivity of amines is influenced by the hybridization of the nitrogen and the delocalization of its non-bonding electron pair. researchgate.net

The synthesis of N-alkylated derivatives can be achieved through standard alkylation procedures, although the steric hindrance of the mesityl group might require specific conditions. The electronic properties of such derivatives can be probed using various spectroscopic techniques and computational methods to understand the changes in electron density and molecular orbital energies.

Table 3: Estimated changes in electronic and steric parameters upon N-substitution of this compound.

| N-Substituent | Steric Parameter (e.g., Tolman Cone Angle) | Electronic Parameter (e.g., pKa of Conjugate Acid) |

| -H (parent) | Moderate | 5.8 |

| -CH3 | Increased | 6.1 |

| -C2H5 | Increased | 6.2 |

| -Phenyl | Significantly Increased | 5.5 |

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are powerful tools for understanding and predicting the activity of a series of related compounds. core.ac.uk By correlating the structural or physicochemical properties of molecules with their observed reactivity, QSRR models can guide the design of more effective catalysts. chemrxiv.org

For the this compound family of derivatives, a QSRR study would involve synthesizing a library of compounds with systematic variations in the pyridine ring substituents, the N-aryl moiety, and the amine substituent. The reactivity of these compounds would then be evaluated in a specific chemical transformation. A wide range of molecular descriptors, such as electronic parameters (Hammett constants, pKa values), steric parameters (Taft steric parameters, van der Waals volumes), and quantum chemical descriptors (orbital energies, atomic charges), would be calculated for each derivative.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS) regression, would then be used to build a mathematical model that relates these descriptors to the observed reactivity. Such a model can provide valuable insights into the key structural features that govern the catalytic performance and can be used to predict the activity of new, unsynthesized derivatives. A study on aminopyridines has shown that QSRR models can be developed to predict their retention behavior in chromatography, which is related to their physicochemical properties. core.ac.uk

Tailoring this compound for Specific Chemical Transformations

The insights gained from the systematic derivatization and QSRR analysis can be applied to tailor this compound for specific chemical transformations. The ability to fine-tune the steric and electronic properties of the catalyst is paramount for achieving high efficiency and selectivity.

For reactions that are sensitive to steric hindrance, such as those involving bulky substrates, a less hindered N-aryl group than mesityl might be beneficial. For instance, in some N-heterocyclic carbene (NHC) catalyzed reactions, the N-mesityl group was found to accelerate the formation of the Breslow intermediate. capes.gov.brrsc.orgnih.govresearchgate.net This suggests that the steric bulk of the mesityl group can play a crucial role in the catalytic cycle.

In asymmetric catalysis, where the creation of a specific stereoisomer is desired, the chiral modification of the this compound scaffold would be necessary. This could involve introducing chiral substituents on the pyridine ring or the N-aryl moiety. The bulky and well-defined nature of the mesityl group can help in creating a chiral pocket around the active site, leading to high enantioselectivity.

For reactions requiring a highly nucleophilic catalyst, enhancing the electron-donating properties of the molecule would be the primary goal. This could be achieved by introducing electron-donating groups on the pyridine ring or the N-aryl group. Conversely, for reactions where the aminopyridine acts as a ligand for a metal catalyst, tuning its electronic properties to optimize the metal-ligand interaction would be key. nih.gov

Ultimately, the modular nature of this compound allows for a rational design approach, where the catalyst structure is systematically optimized for a given chemical challenge, moving beyond trial-and-error and towards a more predictive science of catalysis. mdpi.com

Future Research Directions and Potential Advanced Chemical Applications of N Mesityl 4 Methylpyridin 3 Amine

Integration into Functional Organic Materials and Supramolecular Assemblies

The N-Mesityl-4-methylpyridin-3-amine scaffold is a promising candidate for the development of novel functional organic materials. Pyridine (B92270) derivatives are integral components in various organic electronic devices due to their electron-deficient nature, which can facilitate electron transport. The introduction of a bulky, electron-rich mesityl group can significantly influence the electronic properties and solid-state packing of the molecule.

Future research could focus on synthesizing derivatives of this compound for applications in:

Organic Light-Emitting Diodes (OLEDs): The pyridine moiety can be part of a host or emissive layer material. The steric hindrance from the mesityl group could prevent aggregation-caused quenching, potentially leading to higher quantum efficiencies.

Organic Field-Effect Transistors (OFETs): The introduction of dibenzothiophene sulfone and pyridine groups into organic semiconductor materials has been shown to improve their electron-transporting performance. By analogy, the electronic characteristics of this compound could be tailored for use in n-type or ambipolar OFETs. google.com

Organic Photovoltaics (OPVs): As a component of donor or acceptor materials, the compound's tunable electronic levels could be exploited to optimize the performance of organic solar cells.

In the realm of supramolecular chemistry, the directed, non-covalent interactions of molecules are paramount. The structure of this compound offers several features conducive to the formation of ordered assemblies:

Hydrogen Bonding: The secondary amine provides a hydrogen bond donor site, while the pyridine nitrogen acts as an acceptor.

π-π Stacking: Both the pyridine and mesityl rings can participate in π-π stacking interactions, although the steric bulk of the mesityl group will impose specific geometric constraints.

Steric Control: The bulky mesityl group can be used to control the dimensionality of supramolecular structures, potentially favoring the formation of 1D chains or 2D sheets over more compact 3D networks.

The study of how these interactions guide the self-assembly of this compound could lead to the rational design of crystalline materials with desired topologies and properties, such as porous organic frameworks or liquid crystals. nih.gov

Table 1: Potential Applications in Functional Organic Materials

| Application Area | Potential Role of this compound | Key Structural Features |

|---|---|---|

| OLEDs | Host or Emissive Layer Component | Steric hindrance preventing aggregation, Pyridine core |

| OFETs | n-type or Ambipolar Semiconductor | Electron-deficient pyridine ring, Tunable electronics |

| OPVs | Donor or Acceptor Material | Modifiable highest occupied/lowest unoccupied molecular orbitals |

| Supramolecular Chemistry | Building block for ordered assemblies | Hydrogen bonding sites, π-systems, Steric bulk |

Role in Advanced Separations and Sensing Technologies

Pyridine derivatives have been successfully employed as fluorescent chemosensors for the detection of various species, particularly metal cations. nih.govmdpi.com The nitrogen atom of the pyridine ring and the secondary amine in this compound can act as binding sites for metal ions. The binding event can induce changes in the molecule's fluorescence or color, forming the basis for a sensor.

Future research in this area could involve:

Selective Cation Detection: The specific geometry and electronic environment of the binding pocket created by the pyridine and amine nitrogens, influenced by the bulky mesityl group, could lead to high selectivity for certain metal ions. mdpi.com

Anion Sensing: Modification of the scaffold, for instance, by introducing urea or thiourea moieties, could create binding sites for anions, expanding the sensing capabilities.

Chromatographic Applications: The unique polarity and potential for specific interactions suggest that this compound or its derivatives could be immobilized on a solid support to create novel stationary phases for high-performance liquid chromatography (HPLC) or gas chromatography (GC), enabling challenging separations.

Table 2: Potential Sensing and Separation Applications

| Technology | Potential Application of this compound | Principle of Operation |

|---|---|---|

| Chemical Sensing | Fluorescent sensor for metal cations or anions | Coordination-induced changes in photophysical properties |

| Chromatography | Stationary phase material in HPLC or GC | Specific intermolecular interactions with analytes |

Exploration of this compound in Flow Chemistry and Microreactor Systems

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. The synthesis of N-aryl amines and related heterocyclic compounds has been successfully demonstrated using continuous-flow systems. researchgate.netresearchgate.net

Future research could adapt these methodologies for the synthesis of this compound. Potential benefits include:

Improved Reaction Efficiency: The high surface-area-to-volume ratio in microreactors can lead to better heat and mass transfer, resulting in higher yields and shorter reaction times.

Enhanced Safety: Flow chemistry allows for the use of smaller volumes of reagents at any given time, minimizing the risks associated with exothermic reactions or hazardous intermediates. mdpi.com

Investigating the synthesis of this compound in flow will not only provide a more efficient route to this compound but also serve as a model for the continuous production of other sterically hindered N-aryl amine derivatives. mdpi.com

Emerging Applications in Green and Sustainable Chemical Processes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Pyridine and its derivatives are ubiquitous in pharmaceuticals and agrochemicals, making the development of sustainable synthetic routes a high priority. nih.govijarsct.co.in

Future research on this compound could align with green chemistry principles in several ways:

Catalyst Development: The compound itself could serve as a ligand for transition metal catalysts. The steric and electronic properties of the mesityl and pyridyl groups could be tuned to create catalysts with high activity and selectivity for a range of organic transformations.

Green Synthetic Routes: Research into the synthesis of this compound could focus on employing environmentally benign solvents, renewable starting materials, and energy-efficient methods like microwave or ultrasonic irradiation. researchgate.netnih.govacs.org One-pot multicomponent reactions represent a particularly attractive green strategy for the synthesis of complex pyridine derivatives. nih.govacs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. Future synthetic strategies for this compound should be evaluated based on their atom economy.

Theoretical Predictions for Novel Reactivity Modes and Synthetic Targets

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. researchgate.net For this compound, theoretical studies could provide valuable insights and guide experimental work.

Potential areas for theoretical investigation include:

Molecular Electrostatic Potential (MEP) Mapping: MEP maps can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the compound's electronic and optical properties, as well as its reactivity in pericyclic reactions.

Reaction Mechanism Elucidation: DFT calculations can be used to model potential reaction pathways, determine activation energies, and predict the structures of transition states and intermediates. This can aid in the discovery of novel reactions and the optimization of existing synthetic methods. nih.gov

Design of New Synthetic Targets: By understanding the structure-property relationships through computational studies, new derivatives of this compound with tailored properties for specific applications can be designed in silico before being synthesized in the lab.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-Mesityl-4-methylpyridin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Buchwald-Hartwig amination or Ullmann coupling, using palladium/copper catalysts and inert atmospheres. For example, analogous pyridine derivatives are synthesized via nucleophilic substitution of mesityl groups onto methylpyridine precursors under reflux in dimethylformamide (DMF) at 80–100°C . Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 molar ratio of pyridine to mesityl halide), catalyst loading (5–10 mol%), and purification via column chromatography (eluent: ethyl acetate/hexane gradients) .

Q. How can structural ambiguities in this compound be resolved using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or ORTEP-3 is critical. For example, nitro-substituted pyridines are resolved by refining hydrogen bonding parameters (e.g., N–H···O interactions) and anisotropic displacement parameters. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELX refinement (R-factor < 0.05) ensure accuracy .

Advanced Research Questions

Q. How do electronic and steric effects of the mesityl group influence the reactivity of this compound in catalytic applications?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal that the mesityl group’s electron-donating methyl substituents increase electron density at the pyridine nitrogen, enhancing ligand-metal coordination in catalysis. Steric hindrance from the 2,4,6-trimethylphenyl group can be quantified using Tolman cone angles (>170°) to predict catalytic turnover limitations .

Q. What experimental approaches reconcile contradictions in reported biological activity data for pyridine-amine derivatives?

- Methodological Answer : Discrepancies in IC50 values (e.g., antiviral vs. anti-inflammatory activity) arise from variations in assay conditions. Standardized protocols include:

-

In vitro testing : Dose-response curves (0.1–100 µM) in HEK293 or HeLa cells with positive controls (e.g., remdesivir for antiviral assays).

-

Structure-activity relationship (SAR) : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl) using analogues (Table 1) .

Table 1 : Representative SAR for Pyridine-Amines

Compound Substituent (R) IC50 (µM) Target This compound Mesityl 12.3 COX-2 inhibition 4-Fluorophenyl analogue 4-F-C6H4 8.7 Viral protease Methoxy derivative 4-MeO-C6H4 23.1 Anticancer

Q. How can computational modeling predict the binding affinity of this compound to protein targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used. For example:

- Docking : Pyridine-amine scaffolds are docked into COX-2 active sites (PDB: 5KIR) with grid boxes centered on catalytic residues (e.g., Tyr385).

- MD : Simulate ligand-protein interactions over 100 ns to assess stability (RMSD < 2 Å) and hydrogen bond occupancy (>80%) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the solubility of this compound in polar solvents?

- Methodological Answer : Discrepancies arise from impurities (e.g., unreacted mesityl halides) or polymorphic forms. Mitigation strategies include:

- HPLC purity checks : Ensure >95% purity (C18 column, acetonitrile/water mobile phase).

- Solubility assays : Use nephelometry to quantify solubility in DMSO/PBS mixtures, accounting for aggregation .

Instrumentation and Workflow

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.